Bienvenue dans la boutique en ligne BenchChem!

JAK3i

JAK-STAT signaling Kinase inhibitor profiling Immunology

JAK3i delivers unambiguous JAK3-specific results. With sub-nanomolar potency (IC50 0.43 nM) and >3,000-fold selectivity over JAK1/2/TYK2—plus 50–600-fold over TEC kinases (BTK, ITK, EGFR)—it outperforms pan-JAK inhibitors and reversible JAK3 inhibitors. Irreversible covalent binding to Cys909 sustains target engagement post-washout, enabling pulse-chase assays. The C905S JAK3 mutant mouse model confirms target specificity in vivo. For clean JAK3 phenotyping, choose JAK3i.

Molecular Formula C18H15FN4O3
Molecular Weight 354.34
CAS No. 1918238-72-8
Cat. No. B608165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJAK3i
CAS1918238-72-8
SynonymsJAK3i;  JAK 3i;  JAK-3i; 
Molecular FormulaC18H15FN4O3
Molecular Weight354.34
Structural Identifiers
SMILESO=C(C1=CNC2=NC=NC(C3=CC(NC(C=C)=O)=CC=C3F)=C21)OCC
InChIInChI=1S/C18H15FN4O3/c1-3-14(24)23-10-5-6-13(19)11(7-10)16-15-12(18(25)26-4-2)8-20-17(15)22-9-21-16/h3,5-9H,1,4H2,2H3,(H,23,24)(H,20,21,22)
InChIKeyKNLROUBMVYVLGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JAK3i (CAS 1918238-72-8) – A Potent, Covalent JAK3 Inhibitor for Immune Signaling Research


JAK3i (CAS 1918238-72-8) is a potent, selective, and irreversible covalent inhibitor of Janus kinase 3 (JAK3), a non-receptor tyrosine kinase essential for signal transduction downstream of cytokine receptors that utilize the common gamma chain (γc). Biochemical profiling demonstrates an IC50 of 0.43 nM against JAK3 [1]. The compound achieves >3,000-fold selectivity over the closely related JAK family members JAK1, JAK2, and TYK2, and exhibits favorable selectivity over TEC family kinases including BTK, ITK, and EGFR [1][2]. JAK3i forms a covalent bond with Cys909 in the JAK3 catalytic domain, a cysteine residue absent in JAK1, JAK2, and TYK2, thereby conferring its high isoform selectivity [1][2].

Why Pan-JAK and Alternative JAK3 Inhibitors Cannot Substitute for JAK3i in Mechanistic Studies


The JAK inhibitor landscape is highly heterogeneous with respect to isoform selectivity, binding mode (covalent versus reversible), and off-target kinase engagement. Pan-JAK inhibitors such as tofacitinib exhibit potent activity against multiple JAK isoforms (JAK1 IC50 = 15 nM, JAK3 IC50 = 45 nM), confounding the interpretation of JAK3-specific contributions to cytokine signaling [1]. Clinically advanced JAK3-selective inhibitors like ritlecitinib (PF-06651600) and decernotinib (VX-509) display distinct selectivity windows and off-target profiles—ritlecitinib potently inhibits TEC family kinases [2], while decernotinib shows only ~5-fold selectivity over JAK1 and JAK2 [3]. JAK3i offers a unique combination of sub-nanomolar JAK3 potency, >3,000-fold biochemical selectivity over other JAK isoforms, and an irreversible covalent binding mechanism that enables sustained target engagement even after compound washout. These attributes are essential for experiments requiring clean JAK3-specific inhibition without confounding JAK1, JAK2, or TEC kinase activity.

Quantitative Differentiation: JAK3i vs. Tofacitinib, Ritlecitinib, Decernotinib, and FM-381


Biochemical Potency: Sub-Nanomolar JAK3 Inhibition Surpasses Clinical JAK3 Inhibitors

In biochemical kinase assays performed with purified JAK kinase domains, JAK3i exhibits an IC50 of 0.43 nM against JAK3, representing an approximately 77-fold improvement in potency over the clinical JAK3-selective inhibitor ritlecitinib (PF-06651600; IC50 = 33.1 nM) [1][2]. Compared to the pan-JAK inhibitor tofacitinib, JAK3i is approximately 105-fold more potent against JAK3 (tofacitinib JAK3 IC50 = 45 nM) [1][2]. Against the reversible covalent inhibitor FM-381, JAK3i shows comparable potency (FM-381 JAK3 IC50 = 0.127 nM) but with a distinct selectivity fingerprint [3].

JAK-STAT signaling Kinase inhibitor profiling Immunology

Isoform Selectivity: >3,000-Fold JAK3 Selectivity Over JAK1, JAK2, and TYK2

JAK3i demonstrates exceptional biochemical selectivity across the JAK family. Against JAK1, the IC50 is 1,520 nM (3,535-fold selectivity); against JAK2, the IC50 is 8,680 nM (>20,000-fold selectivity); and against TYK2, the IC50 exceeds 10,000 nM (>23,000-fold selectivity) [1]. This selectivity profile is superior to decernotinib, which exhibits only ~5-fold selectivity for JAK3 (Ki = 2.5 nM) over JAK1 (Ki = 11 nM) and JAK2 (Ki = 13 nM) [2]. Compared to ritlecitinib, which also displays high JAK isoform selectivity (JAK1, JAK2, TYK2 IC50 >10,000 nM), JAK3i offers an additional ~77-fold improvement in JAK3 potency, enabling a wider concentration window for JAK3-specific inhibition in cellular assays [1][3].

Kinase selectivity JAK isoform discrimination Off-target profiling

Cellular Activity: Differential Inhibition of Early vs. Late STAT5 Phosphorylation Waves

In CD4+ T-cell blasts stimulated with IL-2, JAK3i reveals a biphasic STAT5 phosphorylation response: an initial wave (0-2 hours) that is relatively resistant to JAK3 inhibition, and a second wave (4-20 hours) that is highly sensitive to JAK3i with an IC50 of approximately 15 nM [1]. In direct head-to-head comparison, tofacitinib required 50 nM to achieve comparable inhibition of the second STAT5 phosphorylation wave, whereas JAK3i achieved similar inhibition at 15 nM, representing a >3-fold improvement in cellular potency [1]. The EC90 for blocking T-cell proliferation was 15 nM for JAK3i compared to 50 nM for tofacitinib [1]. Notably, JAK3i selectively targets the second STAT5 phosphorylation wave required for cell cycle progression and T-cell proliferation while sparing early STAT5 signaling events [1].

T-cell signaling STAT5 phosphorylation IL-2 receptor

TEC Kinase Family Selectivity: Reduced BTK and ITK Inhibition Compared to Ritlecitinib

A key differentiator between JAK3i and the clinical JAK3 inhibitor ritlecitinib (PF-06651600) lies in their TEC kinase family off-target profiles. Ritlecitinib is a dual JAK3/TEC inhibitor that potently inhibits BTK, BMX, ITK, RLK, and TEC kinases due to the presence of an equivalent cysteine residue in these kinases [1]. In contrast, JAK3i displays significantly reduced activity against TEC family kinases: BTK IC50 = 363 nM (50-fold selectivity over JAK3) and ITK IC50 = 4,630 nM (600-fold selectivity) [2]. This translates to an approximately 12-fold improvement in BTK selectivity and a >10-fold improvement in ITK selectivity compared to ritlecitinib, which inhibits TEC kinases at concentrations overlapping with JAK3 inhibition [1]. In cellular assays, JAK3i shows IC50 >10 µM for BTK-dependent BCR-stimulated CD69 production and IC50 = 1,172 nM for ITK/RLK-dependent TCR-stimulated IL-2 production [2].

TEC kinases BTK inhibition ITK inhibition Kinase off-target profiling

In Vivo Efficacy: Abolition of IL-2-Driven T-Cell Proliferation and Antitumor Immunity Modulation

JAK3i abolishes IL-2-driven T-cell proliferation in vivo, with target engagement validated through the use of a C905S JAK3 mutant that is resistant to covalent inhibition yet maintains wild-type catalytic activity [1]. In mouse models of solid cancer, chronic low-dose JAK3i administration significantly improved T-cell responses and decreased tumor load, while pulsed high-dose administration inhibited antitumor T-cell effector function [2]. Notably, low-dose JAK3i combined with cellular and peptide vaccine strategies further decreased tumor load compared to either monotherapy alone, identifying JAK3 as a target for combination immunotherapy [2]. While tofacitinib also inhibits IL-2-driven proliferation, its broader JAK isoform inhibition profile (including JAK1 and JAK2) limits its utility as a JAK3-specific probe in vivo; the use of a JAK3-selective inhibitor with >3,000-fold selectivity enables more precise dissection of JAK3-dependent phenotypes in animal models [1].

In vivo pharmacology T-cell proliferation Cancer immunotherapy Autoimmune models

Covalent Irreversible Binding: Sustained Target Engagement and Mutant Rescue Validation

JAK3i is an irreversible covalent inhibitor that forms a stable covalent bond with Cys909 in the JAK3 catalytic domain, a cysteine residue that is replaced by serine in JAK1, JAK2, and TYK2 [1]. This covalent mechanism confers two key experimental advantages. First, sustained target engagement persists even after compound washout, enabling pulse-chase experiments to study temporal requirements for JAK3 catalytic activity [1]. Second, the availability of a C905S JAK3 mutant (mouse equivalent of human C909S) that is catalytically active but resistant to JAK3i inhibition provides a rigorous on-target control for in vivo experiments, confirming that observed effects are JAK3-dependent [1]. In contrast, reversible JAK3 inhibitors such as decernotinib (competitive) and FM-381 (reversible covalent) lack the sustained target engagement and mutant rescue validation that characterize JAK3i [2][3]. Ritlecitinib is also an irreversible covalent JAK3 inhibitor, but its concurrent TEC kinase inhibition complicates target deconvolution [4].

Covalent inhibitors Irreversible inhibition Target engagement Chemical biology

Recommended Experimental Applications for JAK3i Based on Differentiated Evidence


Dissecting JAK3-Specific Signaling in γc Cytokine Pathways (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21)

JAK3i is ideally suited for experiments requiring clean JAK3-specific inhibition without confounding JAK1, JAK2, or TYK2 activity. Its >3,000-fold selectivity over other JAK isoforms enables researchers to attribute observed phenotypes specifically to JAK3-dependent signaling. This is particularly valuable when studying γc cytokine pathways where both JAK1 and JAK3 are activated, as the use of less selective inhibitors (e.g., tofacitinib, decernotinib) may obscure JAK3-specific contributions [1][2]. The sub-nanomolar potency (IC50 = 0.43 nM) allows for low compound concentrations in cellular assays, further minimizing off-target effects [1].

Temporal Analysis of IL-2-Dependent STAT5 Phosphorylation and T-Cell Proliferation

The unique biphasic sensitivity of STAT5 phosphorylation to JAK3 inhibition—with the second wave (4-20 hours) being highly sensitive (IC50 ~15 nM) while the early wave remains relatively resistant—makes JAK3i an essential tool for studying the temporal dynamics of IL-2 receptor signaling [1]. In head-to-head comparison, JAK3i achieves >3-fold improved cellular potency relative to tofacitinib (EC90 for T-cell proliferation: 15 nM vs. 50 nM), enabling more precise dose-response studies with reduced off-target liability [1]. Researchers can leverage the covalent irreversible mechanism to perform pulse-chase experiments that reveal the temporal windows during which JAK3 catalytic activity is required for cell cycle progression [1].

In Vivo Studies Requiring Rigorous On-Target Validation Using C905S JAK3 Mutant Controls

For in vivo pharmacology studies where definitive attribution of phenotypes to JAK3 inhibition is required, JAK3i offers a unique advantage through the availability of the C905S JAK3 mutant mouse model. This catalytically active but inhibitor-resistant mutant enables researchers to distinguish JAK3-dependent from JAK3-independent effects, providing a level of target validation that is not available with reversible JAK3 inhibitors or less selective JAK inhibitors [1]. Studies in cancer immunotherapy models have demonstrated that chronic low-dose JAK3i improves T-cell responses and decreases tumor load, with combination vaccine strategies further enhancing antitumor efficacy [2].

JAK3-Selective Kinase Profiling and Off-Target Assessment in T-Cell and B-Cell Signaling

JAK3i provides a cleaner selectivity profile against TEC family kinases compared to ritlecitinib, which potently inhibits BTK, ITK, and other TEC kinases at concentrations overlapping with JAK3 inhibition [1]. JAK3i displays 50-fold selectivity over BTK and 600-fold selectivity over ITK in biochemical assays, with cellular IC50 values >10 µM for BTK-dependent BCR signaling [2]. This reduced TEC kinase off-target activity makes JAK3i the preferred tool for experiments where confounding effects on B-cell receptor (BTK-dependent) or T-cell receptor (ITK-dependent) signaling must be minimized [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for JAK3i

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.